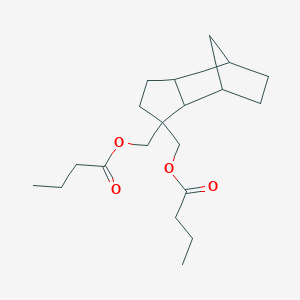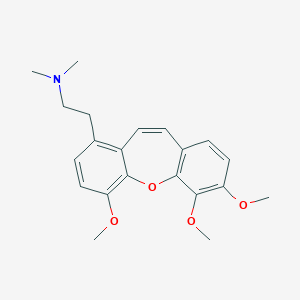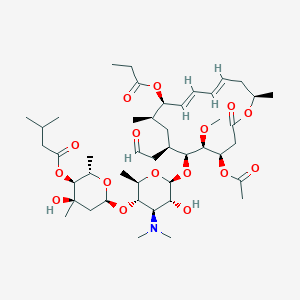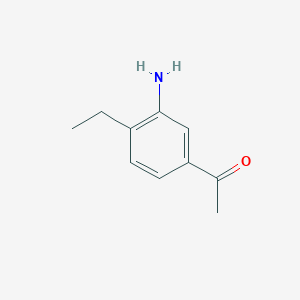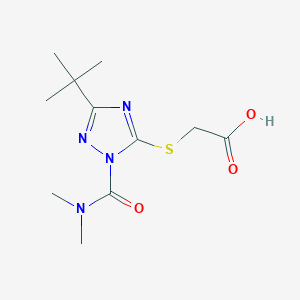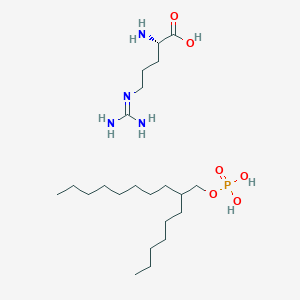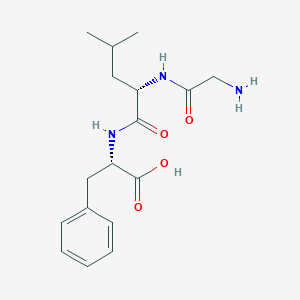
H-Gly-Leu-Phe-OH
描述
Gly-Leu-Phe is an oligopeptide.
科学研究应用
纳米医药和药物递送
甘氨酰-亮氨酰-苯丙氨酸在纳米医药领域发挥着重要作用,特别是在自组装肽的开发方面。 这些肽可以形成纳米结构和水凝胶,这对创新的药物递送系统很有希望 . Phe-Phe基序是该三肽的一部分,以驱动短肽自组装成可用于靶向药物递送的纳米结构而闻名 .
组织工程生物材料
甘氨酰-亮氨酰-苯丙氨酸的自组装特性也使其成为在组织工程中创建生物材料的宝贵成分。 二肽基水凝胶可以由该三肽形成,它提供了一种支持细胞生长和组织修复的生物相容性基质 .
药物活性化合物的合成
该三肽用于L-苯丙氨酸的生物合成,L-苯丙氨酸是一种具有多种工业应用的必需氨基酸。 L-苯丙氨酸是各种药物活性化合物的先驱,包括抗生素和抗癌药物 .
分子相互作用研究
在物理化学研究中,甘氨酰-亮氨酰-苯丙氨酸用于研究分子相互作用。 了解这些相互作用对于新药制剂和递送技术的开发至关重要 .
酶学研究和机理见解
该化合物参与与酶活性
作用机制
Target of Action
H-Gly-Leu-Phe-OH, also known as Glycyl-leucyl-phenylalanine or GLF, is an immunostimulatory tripeptide derived from α-lactalbumin It’s known that glf can inhibit certain effects induced by the anticancer agent etoposide .
Mode of Action
It’s known that glf can inhibit the effects of etoposide, an anticancer agent . Etoposide works by inhibiting topoisomerase II, an enzyme that aids in DNA unwinding, leading to DNA damage and cell death . GLF’s ability to inhibit the effects of Etoposide suggests it may interact with this pathway, although the exact mechanism is unclear.
Biochemical Pathways
Given its known effect of inhibiting etoposide-induced effects , it’s likely that GLF interacts with the DNA repair and cell death pathways. Etoposide induces DNA damage by inhibiting topoisomerase II, leading to cell death
Result of Action
GLF has been shown to inhibit the effects of Etoposide, including Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer . This suggests that GLF may have protective effects against these conditions.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMSBGMVAHSJ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908255 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-38-3 | |
| Record name | Glycyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


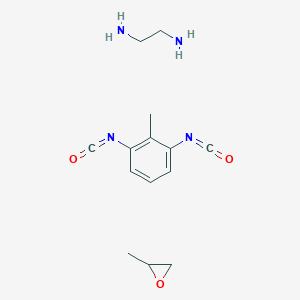

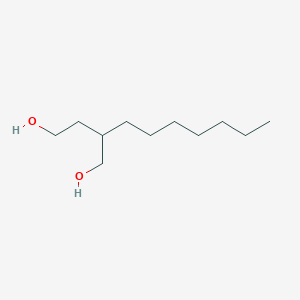
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
